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Introduction

Ociperlimab (formerly BGB-A1217) is a humanized IgG1 monoclonal antibody that targets the
T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint receptor
expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and
natural killer (NK) cells.[1][2] TIGIT plays a crucial role in suppressing immune responses by
interacting with its ligands, primarily the poliovirus receptor (PVR/CD155) and PVR-like 2
(PVRL2/CD112), which are often expressed on tumor cells.[3][4] Ociperlimab is designed to
block this interaction, thereby restoring and enhancing anti-tumor immunity.[3][4] A key feature
of Ociperlimab is its intact Fc region, which enables effector functions such as antibody-
dependent cell-mediated cytotoxicity (ADCC), contributing to its therapeutic potential.[1][4] This
technical guide provides an in-depth overview of the core in vitro functional assays used to
characterize the bioactivity of Ociperlimab.

TIGIT Signaling Pathway and Ociperlimab's
Mechanism of Action

The TIGIT signaling pathway is a critical negative regulator of the anti-tumor immune response.
TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to PVR and
PVRL2 on antigen-presenting cells and tumor cells.[3] TIGIT's binding to its ligands leads to
inhibitory signals that dampen T cell and NK cell activation and proliferation.[2] Ociperlimab's
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primary mechanism of action is the high-affinity binding to TIGIT, which sterically hinders the
interaction with PVR and PVRL2.[4] This blockade prevents the downstream inhibitory
signaling and allows for the unopposed co-stimulatory signaling through CD226, leading to
enhanced immune cell activation.[3] Furthermore, the Fc-competent nature of Ociperlimab
allows for the engagement of Fcy receptors on effector cells like NK cells, leading to the
depletion of TIGIT-expressing cells, particularly Tregs, through ADCC.[4]
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Caption: Ociperlimab blocks the inhibitory TIGIT-PVR/PVRL2 interaction.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro functional assays for

Ociperlimab.
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o BW5147.3/TI  effective
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Experimental Protocols
TIGIT Binding Affinity by Surface Plasmon Resonance

(SPR)

This assay quantifies the binding kinetics of Ociperlimab to its target, human TIGIT.

Methodology:

¢ Immobilization:

o An anti-human Fc antibody is immobilized on a CM5 sensor chip using standard amine

coupling chemistry.
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o Ociperlimab (or a control human IgG) is captured on the sensor surface by flowing it over
the chip.

» Kinetic Analysis:

o A series of dilutions of recombinant human TIGIT protein (e.g., 0.078 nM to 20 nM) in a
suitable running buffer (e.g., HBS-EP+) are injected sequentially over the captured
Ociperlimab surface.

o The association (kon) and dissociation (koff) rates are monitored in real-time.
o Data Analysis:

o The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kon and koff
rates.

o The equilibrium dissociation constant (KD) is calculated as koff/kon.

SPR Experimental Workflow
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Caption: Workflow for determining Ociperlimab binding affinity using SPR.

Cell-Based TIGIT Binding and Ligand Competition
Assays

These flow cytometry-based assays confirm the binding of Ociperlimab to cell-surface TIGIT
and its ability to block the interaction with PVR and PVRL2.

Methodology:

A. TIGIT Binding Assay:
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o Cell Preparation: TIGIT-overexpressing cells (e.g., BW5147.3/TIGIT) are harvested and
washed.

e Staining:

o Cells are incubated with serial dilutions of Ociperlimab or a human IgG isotype control.

o Following incubation, cells are washed and stained with a fluorescently labeled secondary
antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).

o Flow Cytometry: The geometric mean fluorescence intensity (gMFI) is measured using a flow
cytometer.

o Data Analysis: The gMFI is plotted against the antibody concentration, and the EC50 is
determined using a non-linear regression model.

B. Ligand Competition Assay:

o Cell Preparation: PVR- or PVRL2-expressing cells (e.g., HEK293/PVR or HEK293/PVRL?2)
are prepared.

o Competition Reaction:

o Afixed concentration of TIGIT-mlgG2a fusion protein is pre-incubated with serial dilutions
of Ociperlimab or a control antibody.

o The mixture is then added to the PVR/PVRL2-expressing cells.

» Staining and Flow Cytometry: The binding of the TIGIT-mIgG2a fusion protein to the cells is
detected using a fluorescently labeled anti-mouse IgG2a secondary antibody and analyzed
by flow cytometry.

» Data Analysis: The percentage of inhibition of TIGIT binding is calculated for each
Ociperlimab concentration, and the IC50 value is determined.
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Ligand Competition Assay Workflow
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Caption: Workflow for the TIGIT-PVR/PVRL2 ligand competition assay.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

This assay evaluates the ability of Ociperlimab to induce the killing of TIGIT-expressing target
cells, particularly Tregs, by effector cells like NK cells.

Methodology:
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e Cell Preparation:

o Target Cells: TIGIT-expressing cells, such as primary Tregs isolated from peripheral blood
mononuclear cells (PBMCs) of cancer patients.

o Effector Cells: NK cells isolated from healthy donor PBMCs.
o Co-culture:

o Target cells are co-cultured with effector cells at a specific effector-to-target (E:T) ratio
(e.g., 1:1).

o Serial dilutions of Ociperlimab or a control antibody (e.g., an Fc-mutated version) are
added to the co-culture.

 Incubation: The co-culture is incubated overnight to allow for cell killing.
e Flow Cytometry Analysis:

o Cells are harvested and stained with antibodies to identify different T cell subsets (e.qg.,
CD3, CD4, FoxP3 for Tregs).

o The percentage of remaining live target cells (Tregs) is quantified by flow cytometry.

o Data Analysis: The percentage of specific lysis is calculated for each Ociperlimab
concentration, and the EC50 for ADCC is determined.

NK Cell Activation Assay (CD107a Degranulation)

This assay measures the activation of NK cells in response to Ociperlimab engagement with
TIGIT-expressing target cells. CD107a is a marker of degranulation, a key process in NK cell-
mediated cytotoxicity.

Methodology:

e Cell Preparation:
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o Target Cells: ATIGIT-expressing tumor cell line (e.g., SK-BR-3, which also expresses
PVR).

o Effector Cells: Purified primary NK cells.

e Co-culture and Staining:
o NK cells are co-cultured with target cells in the presence of serial dilutions of Ociperlimab.
o A fluorescently labeled anti-CD107a antibody is added at the beginning of the co-culture.

o A protein transport inhibitor (e.g., Monensin) is added after the first hour of incubation to
allow for the accumulation of CD107a on the cell surface.

e Incubation: The cells are incubated for several hours (e.g., 4-6 hours).
o Flow Cytometry Analysis:
o Cells are stained with antibodies to identify NK cells (e.g., CD3-, CD56+).
o The percentage of CD107a-positive NK cells is determined by flow cytometry.

o Data Analysis: The percentage of CD107a+ NK cells is plotted against the Ociperlimab
concentration to assess dose-dependent activation.

T-cell Activation Assay (IFN-y Secretion)

This assay assesses the ability of Ociperlimab to enhance T-cell effector function, often in
combination with other immune stimuli.

Methodology:
e Cell Preparation:
o Primary human PBMCs are isolated from healthy donors.

o The PBMCs are pre-stimulated with a sub-optimal concentration of a T-cell activator (e.qg.,
anti-CD3 antibody, OKT3) for a few days to induce TIGIT expression.
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e Co-culture:

o The pre-stimulated PBMCs are co-cultured with target cells that express TIGIT ligands
(e.g., A549 lung cancer cells).

o Serial dilutions of Ociperlimab, alone or in combination with other checkpoint inhibitors
(e.g., an anti-PD-1 antibody), are added to the culture.

¢ Incubation: The co-culture is incubated for a period to allow for cytokine production (e.g., 18-
72 hours).

e Cytokine Measurement: The concentration of IFN-y in the culture supernatant is quantified
using a standard ELISA Kkit.

» Data Analysis: The amount of IFN-y produced is plotted against the antibody concentrations
to evaluate the enhancement of T-cell activation.
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T-Cell Activation Assay Workflow
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Caption: Workflow for assessing T-cell activation via IFN-y secretion.

Conclusion

The in vitro functional assays described in this guide are essential for the characterization of
Ociperlimab. These assays collectively demonstrate Ociperlimab’s high-affinity binding to
TIGIT, its ability to effectively block the interaction with its ligands PVR and PVRL2, and its
capacity to potentiate anti-tumor immune responses through both checkpoint blockade and Fc-
mediated effector functions. The detailed protocols and data presented herein provide a robust
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framework for the preclinical evaluation of Ociperlimab and other anti-TIGIT therapeutic
antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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